3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties : Imidazolidine derivatives, including similar compounds to the one , have shown diverse therapeutic applications. For example, a study by (Queiroz et al., 2015) on a hydantoin derivative highlighted its antinociceptive (pain-relieving) effects in mice, suggesting potential applications in pain management.
Synthetic Applications : The synthesis and structural modifications of imidazolidine derivatives are significant for developing new chemical entities. A study by (Klásek et al., 2010) discussed the synthesis of novel compounds from similar structures, which can have applications in designing new pharmaceuticals or materials.
Molecular Stability and Structure : The stability and structural aspects of similar compounds have been a subject of research, as indicated by a study from (Hobbs et al., 2010). Understanding the electron delocalization and stability of these compounds can be crucial for their effective application in various fields.
Applications in Supramolecular Chemistry : Compounds similar to the one have applications in supramolecular chemistry, as noted in a review by (Kravchenko et al., 2018). They are used as building blocks for developing pharmacologically active compounds and materials with unique properties.
Cancer Research : There is research indicating the potential of imidazolidine derivatives in cancer treatment. For instance, a study by (Kavitha et al., 2009) explored the anticancer properties of spirohydantoin compounds, which are structurally related to the compound .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and azetidine moieties have been known to interact with a broad range of biological targets .
Mode of Action
Compounds containing imidazole and azetidine moieties are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
3-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18-10-21-20(26)23(18)16-11-22(12-16)19(25)13-27-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVBGPHBBAWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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